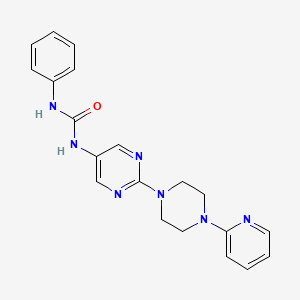

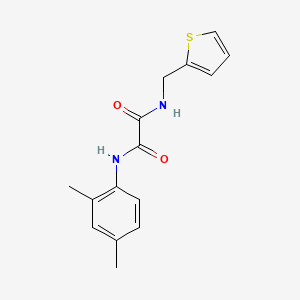

1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea” is a piperazine-based derivative . It is a metabolite of buspirone . It is also found in Mirtazapine .

Synthesis Analysis

The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which are similar to the compound , has been achieved using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “1- (2-Pyrimidyl)piperazine” has a refractive index of n20/D 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .Scientific Research Applications

Medicinal Chemistry and Pharmacology

Research has identified novel arylpiperazines, including derivatives similar to 1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea, as alpha 1-adrenoceptor (AR) subtype-selective antagonists. These compounds have demonstrated significant selectivity and affinity for the alpha 1-AR subtype prevalent in the human lower urinary tract, suggesting potential applications in treating conditions like benign prostatic hyperplasia (Elworthy et al., 1997)[https://consensus.app/papers/narylpiperazinylnpropylamino-derivatives-heteroaryl-elworthy/11cdd4e60dd552f0a6e45b4b620cdd43/?utm_source=chatgpt].

Synthetic Methodologies

A study on the synthesis of pyrazolo[5,4-d]pyrimidine derivatives using microwave and conventional techniques illustrates the compound's role in the development of antimicrobial agents. This research underscores the efficiency of microwave irradiation in reducing reaction times and enhancing yields, with the synthesized compounds showing moderate to good antimicrobial activity (Rana et al., 2009)[https://consensus.app/papers/microwave-conventional-techniques-synthesis-series-rana/a31e5e3ce5f252cc97ea77b63c44c4cf/?utm_source=chatgpt].

Biological Activities

Research involving the synthesis and evaluation of novel pyrimidine derivatives for their biological activities provides insights into the therapeutic potential of compounds structurally related to this compound. These studies have demonstrated the compounds' efficacy in anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, highlighting their potential as versatile pharmacological agents (Bhat et al., 2014)[https://consensus.app/papers/synthesis-screening-pyrimidine-derivatives-bhat/ceeafed3d6175245946cd56e9e16f41d/?utm_source=chatgpt].

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that similar compounds interact with their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .

Biochemical Pathways

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a key role in cell signaling pathways.

Result of Action

Similar compounds have shown inhibitory activities with ic50 values in the micromolar range .

Safety and Hazards

Future Directions

The future directions for the research and development of similar compounds include the synthesis of novel derivatives and evaluation of their biological activities such as inhibitors of receptor tyrosine kinase, pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Properties

IUPAC Name |

1-phenyl-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c28-20(24-16-6-2-1-3-7-16)25-17-14-22-19(23-15-17)27-12-10-26(11-13-27)18-8-4-5-9-21-18/h1-9,14-15H,10-13H2,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXFXBBEYYTFAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2933050.png)

![N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B2933053.png)

![5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2933054.png)

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2933057.png)

![3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2933072.png)